A Senior Application Scientist's Guide to the Analysis of Phenylethylammonium Bromide (PEABr)
A Senior Application Scientist's Guide to the Analysis of Phenylethylammonium Bromide (PEABr)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethylammonium Bromide (PEABr), a critical organic halide salt, has garnered significant attention for its role as a passivating agent and a precursor for two-dimensional (2D) and quasi-2D perovskite semiconductors in next-generation optoelectronic devices.[1][2] The purity, structural integrity, and precise molecular weight of PEABr are paramount as they directly influence the crystallographic quality, stability, and ultimate performance of these advanced materials. This guide provides an in-depth analysis of PEABr, detailing its core chemical properties and presenting a validated, multi-technique workflow for its comprehensive characterization. We will explore the causality behind the selection of core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—and provide field-proven, step-by-step protocols for researchers to ensure the quality and reliability of their PEABr starting material.
Fundamental Physicochemical Properties of PEABr
A precise understanding of a material's fundamental properties is the bedrock of reproducible science. Phenylethylammonium Bromide is an organic salt composed of a 2-phenylethylammonium cation and a bromide anion.[3][4] Its chemical identity is summarized below.
Chemical Structure
The structure consists of an ethylammonium moiety attached to a phenyl group, with an ionic bond to a bromide counter-ion.
Caption: Chemical structure of Phenylethylammonium Bromide (PEABr).
Key Data Summary
For ease of reference, the essential quantitative data for PEABr are consolidated in the table below. The molecular weight is a critical parameter, directly impacting stoichiometry in synthesis protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₂BrN | [5][6] |
| Molecular Weight | 202.09 g/mol | [5][6][7][8] |
| Monoisotopic Mass | 201.01531 Da | [4][5] |
| CAS Number | 53916-94-2 | [6][9] |
| Appearance | White to off-white powder or crystals | [9] |
| Common Synonyms | Phenethylamine hydrobromide, PEABr | [5][9] |
The Imperative of Structural Verification: A Rationale
In materials science, particularly in the fabrication of perovskite-based devices, precursor purity is not a trivial detail—it is a primary determinant of success or failure. The rationale for a rigorous, multi-step analytical validation of PEABr is threefold:
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Stoichiometric Accuracy: Perovskite synthesis requires precise molar ratios of components. An incorrect molecular weight due to impurities (e.g., residual solvents, unreacted starting materials) leads to defects in the crystal lattice, which act as non-radiative recombination centers, severely degrading device efficiency and stability.
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Structural Isomerism: Contamination with structural isomers, such as (1-phenylethyl)ammonium bromide, can introduce significant strain and disorder into the perovskite lattice, disrupting the desired 2D layer formation and charge transport pathways.
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Exclusion of Contaminants: Halide purity is crucial. Contamination with other halides (e.g., chloride or iodide) will alter the material's bandgap and electronic properties in an uncontrolled manner.
Therefore, a self-validating analytical workflow is not merely good practice; it is essential for producing reliable data and high-performance devices.
Core Analytical Techniques for PEABr Characterization
No single technique provides a complete picture. A synergistic approach using NMR, FTIR, and MS provides orthogonal data points that, together, confirm the identity, structure, and purity of PEABr with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the gold standard for elucidating the precise structure of organic molecules. It provides unambiguous information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. For PEABr, ¹H NMR is used to confirm the connectivity of protons, their chemical environment, and the ratio between aromatic and aliphatic protons, which serves as a primary structural fingerprint.
Expected ¹H NMR Results (in DMSO-d₆):
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Aromatic Protons (C₆H₅-): A multiplet appearing between δ 7.2-7.4 ppm, integrating to 5 protons.
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Ammonium Protons (-NH₃⁺): A broad singlet typically around δ 8.0-8.5 ppm, integrating to 3 protons. The chemical shift can be variable and depends on concentration and residual water.
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Methylene Protons (-CH₂-N): A triplet around δ 3.1-3.3 ppm, integrating to 2 protons. The splitting into a triplet is due to coupling with the adjacent -CH₂- group.
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Methylene Protons (Ar-CH₂-): A triplet around δ 2.9-3.0 ppm, integrating to 2 protons. This signal is also a triplet due to coupling with the -CH₂-N group.
Experimental Protocol: ¹H NMR Analysis of PEABr
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Sample Preparation:
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Accurately weigh 5-10 mg of the PEABr sample directly into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as the ammonium protons are readily observable.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.
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Cap the NMR tube and vortex or invert gently until the sample is fully dissolved.
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-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp peaks.
-
Set the appropriate spectral width, acquisition time (~2-4 seconds), and relaxation delay (~1-5 seconds). For quantitative results, a longer relaxation delay is necessary.
-
Acquire the spectrum using a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift axis by setting the residual solvent peak (e.g., DMSO at δ 2.50 ppm) to its known value.
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Integrate the peaks corresponding to the different proton environments. Verify that the integration ratios match the expected 5:3:2:2 pattern.
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Analyze the splitting patterns (multiplicity) to confirm the connectivity of the proton groups.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a unique fingerprint of the compound. For PEABr, FTIR is used to quickly confirm the presence of key functional groups: the ammonium (N-H), aromatic (C-H), and aliphatic (C-H) bonds.
Expected FTIR Peaks (ATR):
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N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the ammonium group.
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Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).
-
Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and sharp peaks around 1450-1600 cm⁻¹.
-
N-H Bend: A medium to strong band around 1500-1600 cm⁻¹.
Experimental Protocol: ATR-FTIR Analysis of PEABr
-
Instrument & Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Place a small amount of the PEABr powder (a few milligrams is sufficient) onto the center of the ATR crystal to completely cover the crystal surface.
-
Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
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Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
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The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands.
-
Compare the experimental spectrum to a reference spectrum if available, or assign the observed bands to the expected functional groups of PEABr.[4]
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Mass Spectrometry (MS)
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for confirming the molecular weight of a compound. For an ionic compound like PEABr, a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI-MS will allow for the detection of the intact phenylethylammonium cation, providing direct confirmation of its mass and, by extension, the molecular weight of the parent salt.
Expected ESI-MS Results (Positive Ion Mode):
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The primary ion observed will be the phenylethylammonium cation, [C₈H₁₂N]⁺.
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The expected m/z value for this cation is calculated from its monoisotopic mass: (8 x 12.00000) + (12 x 1.00783) + (1 x 14.00307) = 122.09698 Da . High-resolution mass spectrometry (HRMS) should detect this ion with high mass accuracy (typically < 5 ppm error).
Experimental Protocol: ESI-MS Analysis of PEABr
-
Sample Preparation:
-
Prepare a dilute solution of the PEABr sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
Ensure the sample is fully dissolved. If necessary, filter the solution through a syringe filter (0.22 µm) to remove any particulates.
-
-
Infusion and Analysis:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the mass spectrometer in positive ion detection mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable spray and maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the base peak in the spectrum.
-
Confirm that the m/z of the base peak corresponds to the calculated exact mass of the phenylethylammonium cation ([C₈H₁₂N]⁺).
-
Analyze for the presence of any other significant ions that might indicate impurities.
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Integrated Analytical Workflow
The power of this approach lies in the integration of the results. Each step provides a checkpoint in a self-validating system. The workflow below illustrates the logical progression from initial screening to final confirmation.
Caption: A self-validating workflow for the comprehensive analysis of PEABr.
Conclusion
The rigorous characterization of phenylethylammonium bromide is a non-negotiable prerequisite for high-quality research and development in perovskite optoelectronics and related fields. By employing an integrated analytical strategy that combines NMR for structural verification, FTIR for functional group screening, and Mass Spectrometry for molecular weight confirmation, researchers can proceed with confidence in the integrity of their materials. The protocols and rationale detailed in this guide provide a robust framework for establishing the identity, purity, and structure of PEABr, thereby enabling more reliable, reproducible, and impactful scientific outcomes.
References
-
Rademeyer, M. (2007). 2-Phenylethylammonium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o221-o223. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 2-Phenylethylammonium bromide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylethylammonium bromide. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Phenethylamine hydrobromide. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). r-(+)-1-Phenylethylammonium Bromide. PubChem Compound Database. [Link]
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Yingkou OPV New Energy Technology Co., Ltd. (n.d.). Phenethylammonium bromide, PEABr, CAS 53916-94-2. Retrieved from OPV Tech. [Link]
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Kim, D. (n.d.). CAS 53916-94-2 | Phenethylammonium Bromide >99.5%. Retrieved from Kimdas. [Link]
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Borun New Material. (n.d.). Phenethylammonium bromide. Retrieved from ChemBorun. [Link]
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